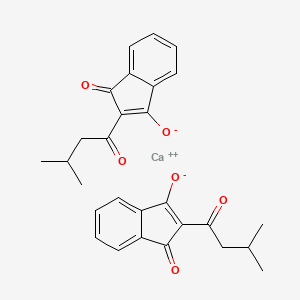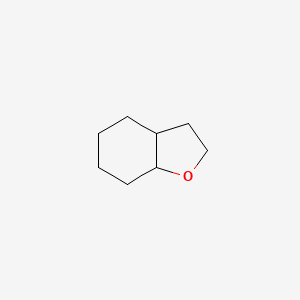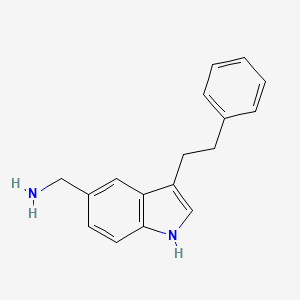![molecular formula C6H6BrN3O2 B13741016 [5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
[5-(Bromomethyl)pyrazin-2-yl]carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Bromomethyl)pyrazin-2-yl]carbamic acid: is a heterocyclic organic compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.03474 . This compound is characterized by the presence of a bromomethyl group attached to a pyrazine ring, which is further connected to a carbamic acid moiety. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Bromomethyl)pyrazin-2-yl]carbamic acid typically involves the bromination of a pyrazine derivative followed by the introduction of a carbamic acid group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the methyl group attached to the pyrazine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [5-(Bromomethyl)pyrazin-2-yl]carbamic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of pyrazine derivatives with reduced functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various pyrazine derivatives with different functional groups, depending on the type of reaction and reagents used .
Scientific Research Applications
Chemistry: In chemistry, [5-(Bromomethyl)pyrazin-2-yl]carbamic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is utilized in biological research to study the interactions of pyrazine derivatives with biological macromolecules. It is also used in the development of bioactive molecules with potential therapeutic applications .
Medicine: In medicine, this compound is investigated for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of [5-(Bromomethyl)pyrazin-2-yl]carbamic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
- [5-(Chloromethyl)pyrazin-2-yl]carbamic acid
- [5-(Fluoromethyl)pyrazin-2-yl]carbamic acid
- [5-(Iodomethyl)pyrazin-2-yl]carbamic acid
Comparison: Compared to its analogs, [5-(Bromomethyl)pyrazin-2-yl]carbamic acid exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique reactivity profile allows for selective modifications and the synthesis of diverse derivatives .
Properties
Molecular Formula |
C6H6BrN3O2 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
[5-(bromomethyl)pyrazin-2-yl]carbamic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-1-4-2-9-5(3-8-4)10-6(11)12/h2-3H,1H2,(H,9,10)(H,11,12) |
InChI Key |
IHVINPZLXBWZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)NC(=O)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)
![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)







![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)


![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)

